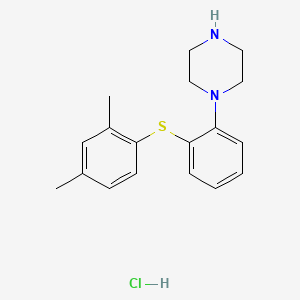

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride

Descripción general

Descripción

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is of interest due to its potential therapeutic effects, particularly in the treatment of depression and anxiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride involves several steps. One common method includes the reaction of 2,4-dimethylthiophenol with 2-bromoiodobenzene in the presence of a palladium catalyst and a phosphine ligand. This reaction forms an intermediate compound, which is then further reacted with piperazine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve additional purification steps such as chromatography and crystallization to ensure the compound meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds .

Aplicaciones Científicas De Investigación

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: It is being investigated for its therapeutic potential in treating depression and anxiety. The compound acts as a serotonin modulator, which can influence mood and behavior.

Mecanismo De Acción

The mechanism of action of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride involves its interaction with serotonin receptors in the brain. The compound acts as a serotonin modulator, which can enhance the levels of serotonin in the synaptic cleft. This increase in serotonin levels can improve mood and reduce symptoms of depression and anxiety. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to interact with multiple serotonin receptor subtypes .

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(Trifluoromethyl)phenyl)piperazine: Another piperazine derivative with similar pharmacological properties.

1-(2-(2,4-Dimethylphenyl)thio)phenyl)piperazine: A closely related compound with slight structural differences.

Vortioxetine: A well-known antidepressant that shares structural similarities with 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride.

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic rings and its potential as a serotonin modulator. This compound’s unique structure allows it to interact with serotonin receptors in a distinct manner, potentially leading to different therapeutic effects compared to other similar compounds .

Actividad Biológica

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride, also known as vortioxetine, is a piperazine derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. This compound functions primarily as a serotonin modulator, influencing serotonin levels in the brain and thereby affecting mood and behavior.

- IUPAC Name : 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine; hydrochloride

- CAS Number : 960203-28-5

- Molecular Formula : C18H23ClN2S

- Molecular Weight : 334.91 g/mol

The biological activity of vortioxetine is largely attributed to its interaction with various serotonin receptors (5-HT receptors), particularly 5-HT1A agonism and 5-HT3 antagonism. This dual action enhances serotonergic neurotransmission and is believed to contribute to its antidepressant effects. The compound's ability to modulate serotonin levels makes it a candidate for further research in mood disorders.

Antidepressant Effects

Vortioxetine has been studied extensively for its efficacy in treating major depressive disorder (MDD). Clinical trials have demonstrated that it significantly improves depressive symptoms compared to placebo. The following table summarizes key findings from recent studies:

Anxiety Reduction

In addition to its antidepressant properties, vortioxetine has shown potential in reducing anxiety symptoms. Research indicates that patients with generalized anxiety disorder (GAD) experienced significant improvements when treated with vortioxetine, as evidenced by reductions in the Generalized Anxiety Disorder 7-item (GAD-7) scale scores.

Case Study 1: Efficacy in Depression

A double-blind, placebo-controlled trial involving 500 participants assessed the efficacy of vortioxetine over an 8-week period. Results indicated a statistically significant decrease in depression severity, measured by the Hamilton Rating Scale for Depression (HAM-D), compared to the placebo group.

Case Study 2: Combination Therapy

Another study explored vortioxetine's effects when combined with other antidepressants. Patients who were resistant to treatment showed improved outcomes when vortioxetine was added to their regimen, suggesting its utility as an augmentative therapy.

Safety Profile and Side Effects

Vortioxetine is generally well-tolerated; however, some common side effects include:

- Nausea

- Diarrhea

- Sexual dysfunction

- Dizziness

These side effects are typically mild and transient. Long-term safety profiles continue to be evaluated through ongoing clinical studies.

Propiedades

IUPAC Name |

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S.ClH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJYHYRCIYAVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960203-28-5 | |

| Record name | Vortioxetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.